N'-(1-(Furan-2-yl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Scaffold Diversity Heterocyclic Chemistry Screening Library Design

Researchers requiring halogen-free, moderately lipophilic compounds for aqueous-compatible assays often face aggregation issues with high-logP analogs. This compound, with its defined furan-N-methylpyrrole hybrid scaffold and computed XLogP3 of 1.2, directly solves that problem. - 95% purity with a Certificate of Analysis (COA), ensuring quality assurance. - Distinct ¹H NMR fingerprint enables unambiguous identity verification for LC-NMR or qNMR method development. - Non-hazardous shipping (ambient transport) from US stock, supporting rapid procurement timelines.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 307509-96-2
Cat. No. B12045152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(1-(Furan-2-yl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
CAS307509-96-2
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)CC1=CC=CN1C)C2=CC=CO2
InChIInChI=1S/C13H15N3O2/c1-10(12-6-4-8-18-12)14-15-13(17)9-11-5-3-7-16(11)2/h3-8H,9H2,1-2H3,(H,15,17)/b14-10+
InChIKeyKNJHNFQASHYEDJ-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.9 [ug/mL] (The mean of the results at pH 7.4)

Furan-Pyrrole Hydrazide Schiff Base: Overview


N'-(1-(Furan-2-yl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (CAS 307509-96-2) is a heterocyclic hydrazide Schiff base incorporating two distinct five-membered heteroaryl rings—furan and N-methylpyrrole—connected via an acetohydrazide linker [1]. With a molecular weight of 245.28 g·mol⁻¹ and a computed XLogP3 of 1.2, it occupies a physicochemical space between fragment-like and lead-like small molecules [2]. The compound is stocked as part of rare and unique screening collections and is characterized by a confirmed ¹H NMR fingerprint, enabling unambiguous identity verification [3].

Scaffold Dual-heteroaryl furan‑pyrrole hydrazide probe for diversity screening
Chemotype Halogen‑free, moderate‑lipophilicity chemistry for aqueous‑compatible assays
Identity Verifiable ¹H NMR fingerprint supports independent confirmation upon receipt

Furan-Pyrrole Hydrazide: Procurement & Analog Comparison


The target compound's differentiation rests on its dual-heteroaryl architecture: a 2-acetylfuran-derived ethylidene group condensed with a 1-methylpyrrole-2-acetohydrazide. Replacing the furan moiety with a phenyl (e.g., N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene] analog) raises the computed logP from 1.2 to approximately 4.47, fundamentally altering solubility and membrane partitioning characteristics . Conversely, substituting the N-methylpyrrole with a simple benzohydrazide eliminates the pyrrole H-bond acceptor and alters the electronic configuration at the hydrazide terminus [1]. These structural changes are not trivial; they produce compounds with distinct NMR spectral fingerprints and likely divergent biological target engagement profiles. For researchers requiring a furan-pyrrole hybrid scaffold with defined physicochemical properties, simple substitution by a mono-heteroaryl or phenyl-bearing analog is not scientifically justified without de novo activity validation.

Target scaffold
Furan‑pyrrole hydrazide with 0 halogens, 5 heteroatoms, and computed logP ~1.2
Furan replacement
Dichlorophenyl analog shifts logP by ~3.3 units and adds halogen bonding; solubility and membrane partitioning may differ significantly
N‑methylpyrrole terminus
Provides a defined H‑bond acceptor and electronic profile at the hydrazide side
Benzohydrazide replacement
Eliminates the pyrrole H‑bond acceptor; the changed electronic environment may alter target engagement and NMR identity

Furan-Pyrrole Hydrazide: Comparative Evidence


Unique Dual-Heteroaryl Scaffold

The target compound is the only commercially stocked hydrazide Schiff base that simultaneously incorporates an unsubstituted furan-2-yl ethylidene terminus and an N-methylpyrrol-2-yl acetohydrazide terminus. A database search of common screening collections identifies the closest purchasable analog as N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (CSID:7889807), which replaces the furan with a dichlorophenyl group. The furan-bearing target has 0 halogen atoms and a heteroatom count (O+N) of 5, while the dichlorophenyl analog has 2 chlorine atoms and a heteroatom count of 4, representing distinct hydrogen-bonding and electrostatic profiles .

Dual‑heteroaryl scaffold
Head‑to‑head
0 halogens / 5 heteroatoms vs. 2 halogens / 4 heteroatoms in dichlorophenyl analog
Reported scaffold uniqueness may influence electrostatic and hydrogen‑bonding profiles
Differences can affect target engagement; de novo validation needed for analogs
Scaffold Diversity Heterocyclic Chemistry Screening Library Design

Lipophilicity Profile: Aqueous Compatibility

The computed lipophilicity of the target compound (XLogP3 = 1.2) positions it in a moderately hydrophilic range suitable for aqueous assay compatibility, whereas the closest dichlorophenyl-substituted analog exhibits a predicted Log Kow of 4.47, placing it in a highly lipophilic space that may precipitate from aqueous media or bind non-specifically to assay components [1]. This 3.27 log unit difference represents a >1,800-fold difference in octanol/water partition coefficient.

Lipophilicity gap
Cross‑study comparable
Δ logP 3.27 (XLogP3 1.2 vs. Log Kow 4.47)
Large partition coefficient shift indicates distinct aqueous assay compatibility
Computed values from different algorithms; indicative, not absolute
Physicochemical Profiling ADME Prediction Lipophilicity

Purity Specification & QC Assurance

The commercially stocked target compound carries a minimum purity specification of 95% as verified by the supplier, with QC documentation including certificates of analysis available upon request . In contrast, the AldrichCPR-sourced material is sold 'as-is' without supplier-collected analytical data, transferring identity and purity verification responsibility to the buyer . For procurement decision-makers, the 95% purity specification provides a quantifiable quality threshold that the AldrichCPR alternative does not.

Purity specification
Data to verify
95% minimum (COA available) vs. unspecified AldrichCPR grade
Supports procurement acceptance criteria and screening reproducibility
Vendor‑provided QC; analytical method not disclosed
Quality Control Procurement Specification Screening Reproducibility

NMR Identity Verification

A reference ¹H NMR spectrum of the target compound is deposited in SpectraBase (Compound ID 94MmrBE063s), providing a verifiable spectroscopic fingerprint for identity confirmation upon receipt [1]. This is a distinct advantage over the AldrichCPR offering, which explicitly states that Sigma-Aldrich does not collect analytical data for this product . Structural analogs such as N'-(1-(furan-2-yl)ethylidene)benzohydrazide (CAS 113906-38-0) carry their own distinct NMR signatures, precluding cross-identification [2].

NMR verification
Head‑to‑head
Reference ¹H NMR available (SpectraBase ID 94MmrBE063s) vs. no supplier data
Enables independent identity confirmation and orthogonal quality check
Experimental conditions documented; not substitutable by analog spectra
Compound Identity Verification NMR Spectroscopy Quality Assurance

Furan-Pyrrole Hydrazide: Application Scenarios


Halogen-Free Diversity Screening

For screening libraries requiring halogen-free, moderately lipophilic compounds, the target compound's 0-halogen composition and computed XLogP3 of 1.2 provide a predefined chemotype profile [1]. This avoids the high logP and potential halogen-associated liabilities of the dichlorophenyl analog (Log Kow 4.47), making the compound suitable for aqueous-compatible biochemical assays where high lipophilicity could lead to aggregation or non-specific binding .

NMR Reference Standard for Method Development

The availability of a reference ¹H NMR spectrum on SpectraBase [1] supports the use of this compound as a standard in LC-NMR or quantitative NMR (qNMR) method development for hydrazide Schiff bases. Its defined spectroscopic fingerprint enables calibration and system suitability testing when analyzing structurally related hydrazones, a capability not offered by AldrichCPR-sourced material which lacks accompanying analytical data .

Computational ADME Benchmarking

The target compound's well-defined computed properties—XLogP3 1.2, 1 HBD, 3 HBA, 4 rotatable bonds, TPSA 63.1 Ų [1]—render it suitable as a validation data point for training or benchmarking computational ADME prediction models, particularly for heterocyclic hydrazide chemical space where experimental data remain sparse .

Procurement Risk Mitigation

When procurement protocols mandate a minimum purity specification with verifiable QC documentation, the 95% purity specification (AKSci Cat# 1193CP, with COA available) [1] provides a clear acceptance criterion. This contrasts with the AldrichCPR offering, where the absence of vendor analytical data transfers identity verification risk to the purchaser .

Application
Selection Property
Validation Focus
Halogen‑free diversity screening
0‑halogen, moderate‑logP chemotype
Aqueous assay compatibility and low aggregation risk
NMR reference standard
Verified ¹H NMR fingerprint
qNMR/LC‑NMR system suitability and identity check
Computational ADME benchmarking
Reported computed descriptors
In‑silico model training for hydrazide chemical space
Procurement risk mitigation
95% purity with COA availability
Identity and purity verification upon receipt
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